molecular formula C18H17N9NaO10PS B13759625 8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt

8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt

Cat. No.: B13759625
M. Wt: 605.4 g/mol
InChI Key: RIZAVBKBKYHISL-YHIYHNJDSA-M
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Description

8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt is a complex organic compound with significant applications in scientific research. This compound is known for its unique structure, which includes a guanosine moiety linked to a benzofurazanyl group through an aminoethylthio chain. The presence of a cyclic monophosphate group further enhances its biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt involves multiple steps. The process typically starts with the preparation of the guanosine derivative, followed by the introduction of the aminoethylthio chain. The benzofurazanyl group is then attached through a nitration reaction. The final step involves the cyclization of the phosphate group to form the cyclic monophosphate structure .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors and purification through chromatography techniques. The final product is obtained as a sodium salt to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, which can be used for further research and applications .

Scientific Research Applications

8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as cyclic nucleotide-dependent protein kinases. It modulates the activity of these kinases, leading to changes in cellular signaling pathways. The presence of the benzofurazanyl group enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3’,5’-cyclic monophosphate sodium salt stands out due to its unique structure, which combines a guanosine moiety with a benzofurazanyl group. This combination enhances its biochemical properties and makes it a valuable tool in scientific research .

Properties

Molecular Formula

C18H17N9NaO10PS

Molecular Weight

605.4 g/mol

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]-1H-purin-6-one

InChI

InChI=1S/C18H18N9O10PS.Na/c19-17-22-14-11(15(29)23-17)21-18(26(14)16-12(28)13-8(35-16)5-34-38(32,33)36-13)39-4-3-20-6-1-2-7(27(30)31)10-9(6)24-37-25-10;/h1-2,8,12-13,16,20,28H,3-5H2,(H,32,33)(H3,19,22,23,29);/q;+1/p-1/t8-,12-,13-,16-;/m1./s1

InChI Key

RIZAVBKBKYHISL-YHIYHNJDSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

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